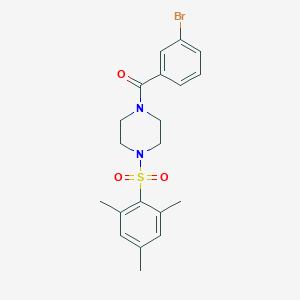

1-(3-Bromobenzoyl)-4-(mesitylsulfonyl)piperazine

Description

Propriétés

IUPAC Name |

(3-bromophenyl)-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23BrN2O3S/c1-14-11-15(2)19(16(3)12-14)27(25,26)23-9-7-22(8-10-23)20(24)17-5-4-6-18(21)13-17/h4-6,11-13H,7-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHEBFXOZZHQLHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23BrN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Deconstructing the Code of a Molecule: A Technical Guide to the SMILES String of 1-(3-Bromobenzoyl)-4-(mesitylsulfonyl)piperazine

Introduction

In the landscape of modern drug discovery and chemical biology, the ability to accurately and efficiently represent complex molecular structures is paramount. The Simplified Molecular-Input Line-Entry System (SMILES) has emerged as a cornerstone of chemical informatics, providing a linear notation that encapsulates the rich, three-dimensional world of a molecule into a simple string of characters. This guide provides an in-depth technical exploration of the SMILES string for a molecule of significant interest in medicinal chemistry: 1-(3-Bromobenzoyl)-4-(mesitylsulfonyl)piperazine. This compound integrates several key pharmacophores—the N-acylpiperazine, the bromobenzoyl group, and the mesitylsulfonyl moiety—each contributing to a unique physicochemical and potential pharmacological profile.

This document is intended for researchers, scientists, and drug development professionals. It will not only present the canonical SMILES string for this molecule but also deconstruct its syntax, providing a step-by-step protocol for its interpretation. Furthermore, we will delve into the chemical rationale and significance of its structural components, grounding the abstract notation in the practical context of medicinal chemistry.

The Canonical SMILES String

The canonical SMILES string for 1-(3-Bromobenzoyl)-4-(mesitylsulfonyl)piperazine is:

CC1=C(C)C=C(C=C1C)S(=O)(=O)N1CCN(CC1)C(=O)C1=CC=CC(Br)=C1

This string is a compact, machine-readable representation of the molecule's two-dimensional structure, encoding its atoms, bonds, and ring systems.

Core Structural Components and Their Significance

The structure of 1-(3-Bromobenzoyl)-4-(mesitylsulfonyl)piperazine is a deliberate amalgamation of moieties known for their utility in modulating biological activity.

-

Piperazine Core: The central piperazine ring is a ubiquitous scaffold in medicinal chemistry.[1][2][3] It is a six-membered heterocycle with two opposing nitrogen atoms, which can be functionalized to fine-tune a compound's solubility, lipophilicity, and interactions with biological targets.[4][5] The piperazine nucleus is a key component in a wide array of approved drugs, including those with antimicrobial, antipsychotic, and anticancer properties.[4][6]

-

N-Acylpiperazine Linkage: The attachment of a benzoyl group to one of the piperazine nitrogens forms an N-acylpiperazine. This modification is a common strategy in drug design to introduce a rigid, planar amide group that can participate in hydrogen bonding and other non-covalent interactions with protein targets.[7] N-acylpiperazine derivatives have demonstrated a broad spectrum of biological activities, including potent inhibition of tubulin polymerization in cancer cells.[7]

-

3-Bromobenzoyl Moiety: The bromine atom on the meta-position of the benzoyl ring significantly influences the molecule's electronic properties and can serve as a handle for further synthetic elaboration. Halogen atoms, particularly bromine, can engage in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

-

Mesitylsulfonyl Group: The mesitylsulfonyl (2,4,6-trimethylbenzenesulfonyl) group is a bulky and lipophilic moiety attached to the second piperazine nitrogen. The sulfonyl group is a strong electron-withdrawing group and a hydrogen bond acceptor, which can critically influence a molecule's pharmacokinetic and pharmacodynamic properties. The ortho-methyl groups of the mesitylene ring provide steric hindrance, which can impact the molecule's conformation and metabolic stability.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C20H23BrN2O3S | Calculated |

| Molecular Weight | 467.38 g/mol | Calculated |

| Canonical SMILES | CC1=C(C)C=C(C=C1C)S(=O)(=O)N1CCN(CC1)C(=O)C1=CC=CC(Br)=C1 | This Guide |

Experimental Protocols: Interpreting the SMILES String

The following protocol provides a systematic method for deconstructing the SMILES string of 1-(3-Bromobenzoyl)-4-(mesitylsulfonyl)piperazine to reveal its chemical structure.

Objective: To translate the linear SMILES notation into a two-dimensional chemical structure.

Materials:

-

The SMILES string: CC1=C(C)C=C(C=C1C)S(=O)(=O)N1CCN(CC1)C(=O)C1=CC=CC(Br)=C1

-

A chemical drawing software or an online SMILES-to-structure converter for verification.

Step-by-Step Methodology:

-

Identify the Mesityl Group:

-

CC1=C(C)C=C(C=C1C): This segment describes the mesitylene (1,3,5-trimethylbenzene) ring.

-

C: An aliphatic carbon (a methyl group).

-

C1: An aliphatic carbon that is part of a ring, labeled with the number 1.

-

=: A double bond.

-

C(C): A carbon in the ring with a methyl group attached as a branch (in parentheses).

-

C=C1: The string of alternating single and double bonds continues until the ring is closed by another atom labeled with 1. The use of uppercase 'C' indicates these are part of a non-aromatic (Kekulé) representation, which is then typically interpreted as an aromatic system by chemical software.

-

-

Identify the Sulfonyl Group:

-

S(=O)(=O): This represents the sulfonyl group.

-

S: A sulfur atom.

-

(=O): Two double-bonded oxygen atoms, each enclosed in parentheses to denote them as branches from the sulfur atom.

-

-

Identify the Piperazine Ring:

-

N1CCN(CC1): This describes the piperazine ring.

-

N1: A nitrogen atom that is part of a ring, labeled with the number 1.

-

CC: Two aliphatic carbon atoms in the ring.

-

N: The second nitrogen atom in the ring.

-

(CC1): The remaining two carbons that close the ring, with the final carbon attached back to the first nitrogen (N1).

-

-

Identify the Benzoyl Group:

-

C(=O)C1=CC=CC(Br)=C1: This represents the 3-bromobenzoyl moiety.

-

C(=O): A carbonyl group (a carbon double-bonded to an oxygen).

-

C1=CC=CC(Br)=C1: This describes the 3-bromophenyl ring.

-

C1: A carbon atom that is part of a new ring, also labeled with 1 (SMILES allows for the reuse of ring numbers once a ring is closed).

-

The alternating single and double bonds denote the benzene ring.

-

(Br): A bromine atom attached as a branch to one of the ring carbons.

-

-

Assemble the Full Structure:

-

By connecting these fragments in the order they appear in the SMILES string, the complete structure of 1-(3-Bromobenzoyl)-4-(mesitylsulfonyl)piperazine is revealed. The mesitylsulfonyl group is attached to one nitrogen of the piperazine ring, and the 3-bromobenzoyl group is attached to the other.

-

Visualization of the SMILES Deconstruction Workflow

Caption: Logical flow for interpreting the SMILES string.

Conclusion

The SMILES string CC1=C(C)C=C(C=C1C)S(=O)(=O)N1CCN(CC1)C(=O)C1=CC=CC(Br)=C1 provides a concise and unambiguous representation of 1-(3-Bromobenzoyl)-4-(mesitylsulfonyl)piperazine, a molecule with a chemically rich and pharmacologically relevant structure. A thorough understanding of how to interpret and construct such strings is an essential skill for any scientist involved in chemical research and drug development. This guide has provided a detailed breakdown of this specific SMILES string, contextualized within the principles of medicinal chemistry, to empower researchers with the knowledge to effectively utilize this powerful notation in their work.

References

-

ChemAI. (n.d.). SMILES to Structure Converter | Free Online Tool. Retrieved February 20, 2026, from [Link]

- Zhang, J.-K., et al. (2022). Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity. Bioorganic & Medicinal Chemistry, 60, 116699.

- Di Micco, S., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 29(19), 4587.

-

ChemicBook. (2021, February 13). SMILES strings explained for beginners (Cheminformatics Part 1). Retrieved February 20, 2026, from [Link]

-

U.S. Environmental Protection Agency. (n.d.). SMILES Tutorial. EPA Archive. Retrieved February 20, 2026, from [Link]

-

labCognition. (n.d.). Smiles And Smarts Nomenclature. Retrieved February 20, 2026, from [Link]

- G. S. S. N. K. Rao, et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect, 11(3), e202504123.

- Bolshan, Y., & Batey, R. A. (2005). Preparation, Use, and Safety of O-Mesitylenesulfonylhydroxylamine. Organic Syntheses, 82, 16.

- Akocak, S., et al. (2021). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega, 6(1), 693–704.

-

PubChem. (n.d.). 1-(4-Bromophenylsulfonyl)-4-methylpiperazine. Retrieved February 20, 2026, from [Link]

- Bojarski, J. J., et al. (2022). The N-arylpiperazine derivatives tested in vitro as the inhibitors of a lanosterol 14α-demethylase (CYP51). Molecules, 27(19), 6245.

-

Daylight Chemical Information Systems, Inc. (n.d.). Daylight Theory: SMILES. Retrieved February 20, 2026, from [Link]

- Kumar, A., et al. (2016). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry Letters, 26(15), 3653-3657.

- Fun, H.-K., et al. (2020). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K.

- Kumar, N., et al. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Heterocyclic Chemistry, 55(2), 483-490.

-

PubChem. (n.d.). 1-(3-Bromobenzyl)-4-(4-methylbenzyl)piperazine. Retrieved February 20, 2026, from [Link]

-

Wikipedia. (2024, January 29). Piperazine. Retrieved February 20, 2026, from [Link]

-

PubChemLite. (n.d.). 1-(4-bromobenzoyl)piperazine (C11H13BrN2O). Retrieved February 20, 2026, from [Link]

- Goud, V., et al. (2015). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)

- Al-Ostath, A. I., et al. (2022). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Molecules, 27(12), 3701.

- Yilmaz, F., & Menteşe, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(11-12), 941-949.

-

ChemBK. (n.d.). 1-(2-chlorobenzoyl)-4-(mesitylsulfonyl)piperazine. Retrieved February 20, 2026, from [Link]

-

FooDB. (2010, April 8). Showing Compound Piperazine (FDB012189). Retrieved February 20, 2026, from [Link]

Sources

- 1. kaggle.com [kaggle.com]

- 2. GPCRdb [gpcrdb.org]

- 3. biorxiv.org [biorxiv.org]

- 4. OC1=CC(N2C(Ccc2=C1C(=O)OC)C(=O)occ)=O | C13H15NO6 | CID 118319726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US20160244432A1 - Fused heterocyclic compound, preparation method therefor, pharmaceutcial composition, and uses thereof - Google Patents [patents.google.com]

- 6. Chemical structure search | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

- 7. SMILES for Dihydrofolate reductase [bindingdb.org]

Unlocking Therapeutic Potential: A Guide to the Pharmacophore Properties of Sulfonyl Piperazine Derivatives

An In-depth Technical Guide

Abstract

The sulfonyl piperazine scaffold has emerged as a "privileged" structure in modern medicinal chemistry, demonstrating remarkable versatility across a wide spectrum of biological targets.[1][2] Its prevalence in drug discovery is a direct consequence of its unique combination of physicochemical properties, synthetic tractability, and its ability to present key pharmacophoric features in a spatially defined manner.[2][3] This guide provides an in-depth exploration of the core pharmacophore properties of sulfonyl piperazine derivatives. We will dissect the scaffold to its fundamental interaction points, analyze target-specific pharmacophore models through detailed case studies, and provide robust, field-proven methodologies for the development and application of these models in drug discovery campaigns. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for the design of novel, potent, and selective therapeutic agents.

The Sulfonyl Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry

The sulfonyl piperazine motif is characterized by a sulfonyl group directly attached to a piperazine ring. This arrangement creates a structurally robust yet conformationally aware scaffold that has become a cornerstone in the design of therapeutic agents targeting receptors, enzymes, and transporters.[1] Its value lies in the synergistic interplay of its constituent parts, which provide a foundation for potent and selective molecular interactions.

The power of this scaffold is its modularity. Through straightforward and well-established synthetic pathways, chemists can readily modify three key regions: the aryl group on the sulfonyl moiety, the second nitrogen of the piperazine ring, and the piperazine ring itself.[2][4] This synthetic accessibility allows for the rapid generation of focused compound libraries, enabling extensive Structure-Activity Relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic profiles.[1]

Core Pharmacophoric Features: An Analysis of the Scaffold

The therapeutic versatility of sulfonyl piperazine derivatives can be attributed to a consistent set of core pharmacophoric features inherent to the scaffold. Understanding these features is the first step in rational drug design.

-

The Aryl Sulfonyl Group : This component is a rich source of interactions. The two oxygen atoms of the sulfonyl group are potent hydrogen bond acceptors (HBA) , capable of forming strong, directional interactions with hydrogen bond donors (HBD) in a protein's active site, such as the backbone NH of amino acids. The attached aryl ring provides a hydrophobic (HYD) and/or aromatic (AR) region, critical for engaging with non-polar pockets or participating in π-π stacking interactions.

-

The Piperazine Ring : This six-membered heterocycle serves multiple roles. It acts as a rigid linker that correctly orients the two aryl substituents. Its saturated nature provides a hydrophobic feature that can favorably interact with aliphatic residues in a binding pocket. The nitrogen atoms can also influence properties; the nitrogen attached to the sulfonyl group has reduced basicity, while the second nitrogen (N4) is a basic center that is often protonated at physiological pH, allowing it to act as a positively ionizable (PI) feature and form crucial salt-bridge interactions.

-

The N4-Substituent : This position is the primary vector for chemical space exploration. By attaching various groups here, medicinal chemists can introduce additional pharmacophoric features—such as more aromatic rings, hydrophobic groups, or hydrogen bond donors/acceptors—to fine-tune the molecule's interaction profile for a specific biological target.

Caption: Core pharmacophoric elements of the sulfonyl piperazine scaffold.

Target-Specific Pharmacophore Models: Case Studies

While the core features are consistent, their specific spatial arrangement and relative importance are target-dependent. The following case studies illustrate how the sulfonyl piperazine scaffold adapts to different protein active sites.

Case Study 1: LpxH Inhibitors (Antibacterial Agents)

The enzyme LpxH is essential in the lipid A biosynthesis pathway of most Gram-negative bacteria, making it a prime target for novel antibiotics.[5] A series of sulfonyl piperazine derivatives were identified as potent LpxH inhibitors. Pharmacophore modeling based on the most active compounds revealed a clear consensus model.[5]

The established pharmacophore consists of five key features: one hydrogen-bond acceptor (A), two hydrophobic groups (H), and two aromatic rings (R) , often denoted as an AHHRR model.[5]

-

Aromatic Ring 1 (R1) : Typically an indoline or similar bicyclic system attached to the piperazine N4.

-

Aromatic Ring 2 (R2) : The aryl group attached to the sulfonyl moiety.

-

Hydrogen Bond Acceptor (A) : This feature maps to the carbonyl group on the indoline ring.[5]

-

Hydrophobic Group 1 (H1) : The piperazine ring itself.

-

Hydrophobic Group 2 (H2) : The indoline ring system.

SAR studies have shown that modifications to these regions significantly impact potency. For instance, the volume and electronic nature of substituents on the sulfonyl's phenyl ring are critical for activity.[6]

Caption: Spatial arrangement of the five-point AHHRR pharmacophore for LpxH inhibitors.

| Compound Modification | Target | IC50 (µM) | Key Observation | Reference |

| Phenyl on Sulfonyl | hα4β2 nAChR | 9.3 | Baseline compound with dual activity. | [4] |

| p-Fluoro Phenyl on Sulfonyl | hα4β2 nAChR | 9.0 | Minimal change from unsubstituted phenyl. | [4] |

| Indoline on Piperazine N4 | KpLpxH | > 64 µg/mL | Initial hit compound. | [6] |

| CF3 and Cl substituted Phenyl on Sulfonyl + Indoline | KpLpxH | 1.6 µg/mL | Double substitution on the phenyl ring significantly enhances antibiotic activity. | [6] |

Case Study 2: 5-HT₇ Receptor Antagonists (CNS Agents)

The 5-HT₇ receptor is implicated in various CNS disorders, including depression and stress.[7][8] Sulfonamide-containing compounds, including sulfonyl piperazines, are a prominent class of 5-HT₇ ligands.[7][9]

Pharmacophore models for 5-HT₇ antagonists often include:

-

Two Hydrophobic/Aromatic Regions (HYD/AR) : One provided by the aryl sulfonyl group and the other by a substituent on the piperazine.

-

A Large Hydrophobic Region (HYD) : Often occupied by a linker or a bulky group.

-

Multiple Hydrogen Bond Acceptors (HBA) : The sulfonamide oxygens are key contributors here, potentially interacting with specific residues in the receptor.[9]

-

A Positively Ionizable Center (PI) : The basic piperazine nitrogen is a conserved feature across many serotonin receptor ligands.

A critical consideration for CNS targets is the ability to cross the blood-brain barrier (BBB). Drug design efforts must balance the pharmacophore requirements with physicochemical properties conducive to BBB penetration, such as a multiparameter optimization (MPO) score ≥ 4.0, which considers properties like cLogP, molecular weight, and polar surface area.[10]

Methodologies in Pharmacophore Model Development

The creation of a robust pharmacophore model is a systematic process that integrates computational chemistry with experimental data. The choice between a ligand-based or structure-based approach depends on the availability of high-resolution structural data for the target protein.[11]

Experimental Protocol: Ligand-Based Pharmacophore Modeling

This approach is used when a set of active molecules is known, but the 3D structure of the target is not. The underlying principle is that molecules binding to the same target likely share a common 3D arrangement of essential chemical features.[12]

Objective: To generate and validate a 3D pharmacophore model from a set of known active ligands.

Methodology:

-

Ligand Set Preparation:

-

Collect a structurally diverse set of at least 5-10 active compounds with known biological activity (e.g., IC₅₀ values).

-

Generate low-energy 3D conformations for each ligand using computational tools (e.g., MOE, LigandScout, Schrödinger Maestro). This step is critical as it explores the flexible nature of the molecules.

-

-

Feature Identification and Alignment:

-

Identify the key pharmacophoric features (HBA, HBD, HYD, AR, PI) present in the training set molecules.

-

Utilize an alignment algorithm (e.g., HipHop in Catalyst) to superimpose the conformations of the active molecules, identifying a common spatial arrangement of features that is present in all (or most) of them.

-

-

Pharmacophore Hypothesis Generation:

-

The software will generate multiple possible pharmacophore models (hypotheses). Each hypothesis is scored based on how well it maps to the active ligands and its complexity.

-

-

Model Validation (Self-Validating System):

-

Internal Validation: Ensure the top-ranked hypothesis correctly identifies all molecules in the training set as active.

-

External Validation: Curate a test set of known active compounds (not used in model generation) and a much larger set of "decoy" molecules (compounds assumed to be inactive).

-

Use the generated pharmacophore model as a 3D query to screen the test and decoy sets.

-

A robust model will identify a high percentage of the actives (high sensitivity) while rejecting a high percentage of the decoys (high specificity).

-

-

Model Refinement:

-

If validation fails, refine the model by adjusting feature constraints, adding excluded volumes, or modifying the training set.

-

Experimental Protocol: Structure-Based Pharmacophore Modeling

This is the preferred method when a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography) is available, ideally with a co-crystallized ligand.[13]

Objective: To generate a pharmacophore model based on the key interactions observed in a protein-ligand complex.

Methodology:

-

System Preparation:

-

Obtain the 3D coordinates of the protein-ligand complex from the Protein Data Bank (PDB).

-

Prepare the structure by adding hydrogen atoms, assigning protonation states, and optimizing the hydrogen-bonding network.

-

-

Interaction Analysis:

-

Visualize the protein's active site and identify all key molecular interactions between the protein and the bound ligand (e.g., hydrogen bonds, ionic interactions, hydrophobic contacts).

-

-

Feature Generation:

-

Use software (e.g., LigandScout, MOE) to automatically generate pharmacophore features based on these identified interactions. For example, a hydrogen bond between a protein's NH group and a ligand's carbonyl oxygen will generate a corresponding HBD feature on the protein side and an HBA feature on the ligand side.

-

-

Model Refinement and Validation:

-

The initial model can be refined by adding excluded volume spheres to represent the space occupied by the protein, preventing clashes in subsequent virtual screens.

-

Validation follows the same principles as the ligand-based method, using the model to screen a database of known actives and decoys to assess its predictive power.

-

Caption: A generalized workflow for pharmacophore model development and virtual screening.

Conclusion and Future Outlook

The sulfonyl piperazine scaffold is a testament to the power of privileged structures in drug discovery. Its inherent pharmacophoric features—hydrogen bond acceptors, hydrophobic regions, and a tunable basic center—provide a robust foundation for interacting with a multitude of biological targets. By understanding these core properties and applying rigorous, validated computational modeling workflows, researchers can effectively harness this scaffold's potential.

The future of research involving sulfonyl piperazine derivatives will likely focus on their application in increasingly complex areas, such as designing multi-target ligands for diseases with complex pathophysiology or developing covalent inhibitors by incorporating reactive functionalities.[14] As our understanding of biological systems deepens, the versatility and proven track record of the sulfonyl piperazine core ensure it will remain a valuable and frequently utilized tool in the medicinal chemist's arsenal for years to come.

References

-

Henderson, B. J., et al. (2011). Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. Journal of Medicinal Chemistry, 54(24), 8681-8692. [Link]

-

Henderson, B. J., et al. (2011). Structure-activity relationship studies of sulfonylpiperazine analogues as novel negative allosteric modulators of human neuronal nicotinic receptors. Journal of Medicinal Chemistry, 54(24), 8681-8692. [Link]

-

Kilbile, J. T., et al. (2023). An Understanding of the Biological Activity and Characteristics of Structure-Based Drugs That are Sulfonylpiperazine Derivatives. Preprints. [Link]

-

Guan, Z., et al. (2020). Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. ACS Infectious Diseases, 6(6), 1436-1444. [Link]

-

Kilbile, J. T., et al. (2023). An insight into the biological activity and structure-based drug design attributes of sulfonylpiperazine derivatives. Journal of Molecular Structure, 1278, 134971. [Link]

-

Pei, S., et al. (2023). Design, Synthesis and Biological Evaluation of Nucleozin Sulfonyl Piperazine Derivatives as Anti-influenza A Virus Inhibitors. Letters in Organic Chemistry, 20(6), 501-506. [Link]

-

Rague, B., & Tidgewell, K. (2017). Pharmacophore Comparison and Development of Recently Discovered Long Chain Arylpiperazine and Sulfonamide Based 5-HT7 Ligands. Mini-Reviews in Medicinal Chemistry, 17(12), 1080-1091. [Link]

-

Pei, S., et al. (2023). Design, Synthesis and Biological Evaluation of Nucleozin Sulfonyl Piperazine Derivatives as Anti-influenza A Virus Inhibitors. Request PDF. [Link]

-

Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of quinolinedione-linked sulfonylpiperazine derivatives as NQO1-directed antitumor agents. Bioorganic Chemistry, 132, 106385. [Link]

-

Guan, Z., et al. (2021). Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors. Bioorganic & Medicinal Chemistry Letters, 31, 127693. [Link]

-

Rague, B., & Tidgewell, K. (2017). Pharmacophore Comparison and Development of Recently Discovered Long Chain Arylpiperazine and Sulfonamide Based 5-HT7 Ligands. SciSpace. [Link]

-

Rague, B., & Tidgewell, K. (2017). Pharmacophore Comparison and Development of Recently Discovered Long Chain Arylpiperazine and Sulfonamide Based 5-HT7 Ligands. Mini-Reviews in Medicinal Chemistry, 17(12), 1080-1091. [Link]

-

Ozkay, Y., et al. (2022). Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1655-1671. [Link]

-

Keglevich, A., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 29(14), 3326. [Link]

-

Kaserer, T., et al. (2015). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Future Medicinal Chemistry, 7(9), 1173-1188. [Link]

-

Omer, A., et al. (2024). Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry, 12, 1374563. [Link]

-

Hussain, A., et al. (2018). A Combination of Pharmacophore Modeling, Molecular Docking and Virtual Screening Study Reveals 3,5,7-Trihydroxy-2-(3,4,5 - Trihydroxyphenyl)-4H-Chromen-4-One as a Potential Anticancer Agent. Indian Journal of Pharmaceutical Education and Research, 52(4), 675-684. [Link]

-

Kores, K., et al. (2016). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers in Neuroscience, 10, 306. [Link]

-

Bylov, I., et al. (2014). Synthesis and kinase inhibitory activity of new sulfonamide derivatives of pyrazolo[4,3-e][4][5][15]triazines. European Journal of Medicinal Chemistry, 78, 204-214. [Link]

-

Montazeri, H., et al. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Chemistry, 10, 1032890. [Link]

Sources

- 1. omicsonline.org [omicsonline.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Pharmacophore Comparison and Development of Recently Discovered Long Chain Arylpiperazine and Sulfonamide Based 5-HT7 Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacophore Comparison and Development of Recently Discovered Long Chain Arylpiperazine and Sulfonamide Based 5-HT7 Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chembridge.com [chembridge.com]

- 11. dovepress.com [dovepress.com]

- 12. ijper.org [ijper.org]

- 13. Frontiers | Pharmacophore modeling: advances and pitfalls [frontiersin.org]

- 14. Frontiers | Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies [frontiersin.org]

- 15. Structure-activity relationship studies of sulfonylpiperazine analogues as novel negative allosteric modulators of human neuronal nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(3-Bromobenzoyl)-4-(mesitylsulfonyl)piperazine: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(3-Bromobenzoyl)-4-(mesitylsulfonyl)piperazine, a compound of interest in medicinal chemistry and drug discovery. Drawing upon established synthetic methodologies and characterization techniques for analogous structures, this document serves as a virtual PubChem entry and a practical handbook for researchers.

Chemical Identity and Properties

While a dedicated PubChem entry for 1-(3-Bromobenzoyl)-4-(mesitylsulfonyl)piperazine is not currently available, its chemical identity can be established through its constituent parts. The molecule consists of a central piperazine ring, a common scaffold in pharmaceuticals, functionalized with a 3-bromobenzoyl group on one nitrogen and a mesitylsulfonyl group on the other.[1][2] The presence of these moieties suggests potential for a range of biological activities, as arylpiperazine and sulfonyl-containing compounds are known to interact with various molecular targets.[3][4]

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Justification/Source Analogy |

| Molecular Formula | C₂₀H₂₃BrN₂O₃S | Based on chemical structure |

| Molecular Weight | 467.38 g/mol | Calculated from molecular formula |

| XLogP3 | ~3.5 - 4.5 | Analogy to similar brominated and sulfonylated piperazine derivatives[5] |

| Hydrogen Bond Donors | 0 | No N-H or O-H groups |

| Hydrogen Bond Acceptors | 5 | 3 oxygens and 2 nitrogens |

| Rotatable Bond Count | 4 | Based on chemical structure |

Proposed Synthesis Workflow

The synthesis of 1-(3-Bromobenzoyl)-4-(mesitylsulfonyl)piperazine can be logically approached through a two-step process involving the sequential functionalization of the piperazine ring. This strategy allows for controlled introduction of the acyl and sulfonyl groups.

Caption: Proposed two-step synthesis of the target compound.

Synthesis of 3-Bromobenzoyl Chloride

A key starting material, 3-bromobenzoyl chloride, can be synthesized from 3-bromobenzoic acid.[6]

Protocol 1: Synthesis of 3-Bromobenzoyl Chloride [6]

-

Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, add 3-bromobenzoic acid.

-

Reagent Addition: Add an excess of thionyl chloride (2-3 equivalents). An inert solvent such as toluene or dichloromethane can be used, or the reaction can be performed neat.

-

Reaction: Gently heat the mixture to reflux (approximately 79°C for neat thionyl chloride). The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution, which typically takes 2-4 hours.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride can be removed by distillation at atmospheric pressure.

-

Purification: The crude 3-bromobenzoyl chloride is then purified by vacuum distillation.

Safety Note: This reaction should be performed in a well-ventilated fume hood as it evolves toxic gases (HCl and SO₂). Thionyl chloride is corrosive and reacts violently with water. Appropriate personal protective equipment (PPE) must be worn.[6]

Synthesis of 1-(3-Bromobenzoyl)-4-(mesitylsulfonyl)piperazine

The final product is synthesized through a nucleophilic acyl substitution reaction.

Protocol 2: Synthesis of 1-(3-Bromobenzoyl)-4-(mesitylsulfonyl)piperazine

-

Reaction Setup: To a solution of 1-(mesitylsulfonyl)piperazine in an anhydrous aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask, add a suitable base such as triethylamine or diisopropylethylamine (1.1 equivalents).

-

Reagent Addition: Slowly add a solution of 3-bromobenzoyl chloride (1.0 equivalent) in the same anhydrous solvent to the reaction mixture at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Characterization and Analytical Profile

The successful synthesis of 1-(3-Bromobenzoyl)-4-(mesitylsulfonyl)piperazine should be confirmed through a combination of spectroscopic and analytical techniques.

Table 2: Expected Analytical Data

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the aromatic protons of the 3-bromobenzoyl and mesityl groups, the piperazine ring protons (typically appearing as broad multiplets), and the methyl protons of the mesityl group. |

| ¹³C NMR | Resonances for the carbonyl carbon, the aromatic carbons (with characteristic shifts due to the bromine and sulfonyl substituents), the piperazine carbons, and the methyl carbons of the mesityl group. |

| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) should be observable. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretch of the amide, the S=O stretches of the sulfonyl group, and C-Br and C-N bond vibrations. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |

Potential Applications and Biological Significance

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs targeting various biological systems.[1][7] Arylpiperazine derivatives, in particular, have shown promise as anticancer agents.[3] The incorporation of a sulfonyl group can modulate the physicochemical properties of a molecule, enhancing its potential for specific biological interactions.[4][8]

The combination of the 3-bromobenzoyl and mesitylsulfonyl moieties on a piperazine core suggests that 1-(3-Bromobenzoyl)-4-(mesitylsulfonyl)piperazine could be a candidate for screening in various therapeutic areas, including but not limited to:

-

Oncology: As a potential cytotoxic agent against various cancer cell lines.[3][9]

-

Neuroscience: Targeting receptors and transporters in the central nervous system.[10]

-

Infectious Diseases: As a potential antimicrobial or antifungal agent.[11]

Further research is warranted to elucidate the specific biological activities and therapeutic potential of this compound.

Safety and Handling

As a novel chemical entity, 1-(3-Bromobenzoyl)-4-(mesitylsulfonyl)piperazine should be handled with care in a laboratory setting. Based on the GHS classifications of its precursors, it may cause skin and eye irritation and may be harmful if swallowed or inhaled.[5][12] Appropriate PPE, including gloves, safety glasses, and a lab coat, should be worn at all times. All work should be conducted in a well-ventilated fume hood.

References

- Benchchem. Synthesis of 3-Bromobenzoyl Chloride from 3-Bromobenzoic Acid: Application Notes and Protocols.

- PubMed. Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity.

- PubChem. 1-(4-Bromophenylsulfonyl)-4-methylpiperazine.

- Sigma-Aldrich. 3-Bromobenzoyl chloride.

- MilliporeSigma. 3-Bromobenzoyl chloride.

- PMC. Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K.

- Cheméo. Chemical Properties of 3-Bromobenzoyl chloride (CAS 1711-09-7).

- A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile.

- PubChem. 1-(3-Bromobenzyl)-4-(4-methylbenzyl)piperazine.

- PubChem. Benzoyl chloride, 3-bromo-.

- PubChemLite. 1-(4-bromobenzoyl)piperazine.

- PubMed. Synthesis and evaluation of N,N'-bis(arylsulfonyl)hydrazines as antineoplastic agents.

- PubChem. 1-(3-Bromophenyl)piperazine hydrochloride.

- Smolecule. 1-(3-Bromophenyl)-4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine.

- MDPI. Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors.

- ResearchGate. Exploration of piperazine-citral sulfonyl derivatives: antibacterial and in-silico studies against methicillin-resistant Staphylococcus aureus.

- Google Patents. RU2272036C2 - Method for preparing mesylate derivatives of piperazine.

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.

- PubMed. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives.

- Wikipedia. Piperazine.

- PMC. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials.

- MDPI. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry.

- Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.

- PubMed. Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1.

- PubChem. 1-[2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-4,5-dibromobenzoyl]-piperidine.

- MDPI. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives.

- PubMed. Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1.

- PMC. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors.

- ChemBK. 1-(2-chlorobenzoyl)-4-(mesitylsulfonyl)piperazine.

- Ossila. 1-Bis(4-fluorophenyl)methyl piperazine.

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperazine - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-(4-Bromophenylsulfonyl)-4-methylpiperazine | C11H15BrN2O2S | CID 710729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives [mdpi.com]

- 10. Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Benzoyl chloride, 3-bromo- | C7H4BrClO | CID 74377 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note & Synthesis Protocol: 1-(3-Bromobenzoyl)-4-(mesitylsulfonyl)piperazine

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 1-(3-Bromobenzoyl)-4-(mesitylsulfonyl)piperazine, a key intermediate in medicinal chemistry and drug discovery programs. Piperazine derivatives are a cornerstone in the development of therapeutic agents due to their versatile biological activities.[1][2] This protocol details a robust two-step, one-pot synthesis strategy starting from piperazine, proceeding through a sequential sulfonylation and acylation. The rationale behind key experimental choices, including reagent selection, reaction conditions, and purification strategies, is thoroughly explained to ensure reproducibility and high-purity outcomes. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development.

Introduction and Rationale

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of FDA-approved drugs targeting various conditions.[3][4] Its two nitrogen atoms provide ideal handles for introducing diverse functionalities, allowing for fine-tuning of a molecule's physicochemical and pharmacokinetic properties. The target molecule, 1-(3-Bromobenzoyl)-4-(mesitylsulfonyl)piperazine, combines three key pharmacophoric elements: the piperazine core, a bromobenzoyl group, and a mesitylsulfonyl group.

-

Mesitylsulfonyl Group: This bulky, non-polar group serves as a robust protecting group for one of the piperazine nitrogens, preventing undesired side reactions such as diacylation.[5] Its steric hindrance and electronic properties can also be exploited to influence the overall conformation and receptor-binding profile of a final drug candidate.

-

3-Bromobenzoyl Group: The bromo-substituted aromatic ring is a versatile synthetic handle. The bromine atom can be readily functionalized via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of a wide range of molecular complexity late in a synthetic sequence.[3][6]

The described protocol follows a logical and efficient pathway: monosulfonylation of piperazine followed by in-situ acylation of the remaining secondary amine. This approach avoids the need for isolation of the potentially unstable monosulfonylated intermediate and streamlines the overall process.

Reaction Scheme

Figure 1: Overall synthetic scheme illustrating the two-step, one-pot synthesis from piperazine.

Mechanistic Considerations

The synthesis proceeds via two classical nucleophilic substitution reactions:

-

Sulfonylation: The first step is the reaction of piperazine with mesitylsulfonyl chloride. One of the secondary amine nitrogens of piperazine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of a sulfonamide bond. A base, such as triethylamine (TEA), is crucial to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion. Due to the large excess of piperazine used, monosulfonylation is favored.

-

Acylation: The second step is a nucleophilic acyl substitution. The remaining free secondary amine of the in-situ generated 1-(mesitylsulfonyl)piperazine attacks the electrophilic carbonyl carbon of 3-bromobenzoyl chloride. The chloride ion is again displaced, and a second equivalent of base neutralizes the generated HCl, yielding the final amide product.

Experimental Protocol

Materials and Equipment

Table 1: Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| Piperazine | Anhydrous, 99% | Sigma-Aldrich | Store in a desiccator. Highly hygroscopic. |

| Mesitylsulfonyl chloride | 98% | Alfa Aesar | Handle in a fume hood. Corrosive. |

| 3-Bromobenzoyl chloride | 98% | MilliporeSigma | Corrosive, moisture-sensitive. |

| Triethylamine (TEA) | ≥99.5%, distilled | Fisher Scientific | Store over KOH pellets. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Acros Organics | Use from a solvent purification system or a freshly opened bottle. |

| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous solution | Lab-prepared | Used for quenching and washing. |

| Brine | Saturated NaCl solution | Lab-prepared | Used for final aqueous wash. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Granular | VWR | For drying the organic phase. |

| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography. |

Equipment:

-

Three-neck round-bottom flask (dried in an oven)

-

Magnetic stirrer and stir bars

-

Ice-water bath

-

Addition funnel

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard glassware for work-up (separatory funnel, beakers, etc.)

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Flash chromatography system

Synthetic Workflow Diagram

Caption: High-level workflow for the synthesis protocol.

Step-by-Step Procedure

CAUTION: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. 3-Bromobenzoyl chloride and mesitylsulfonyl chloride are corrosive and react with moisture.[7]

-

Reaction Setup:

-

To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet, add anhydrous piperazine (3.45 g, 40 mmol, 4.0 eq.).

-

Add anhydrous dichloromethane (DCM, 80 mL) followed by triethylamine (TEA, 3.5 mL, 25 mmol, 2.5 eq.).

-

Stir the mixture until all solids dissolve. Cool the flask to 0 °C using an ice-water bath.

-

-

Step I: Sulfonylation:

-

In a separate dry flask, dissolve mesitylsulfonyl chloride (2.19 g, 10 mmol, 1.0 eq.) in anhydrous DCM (20 mL).

-

Transfer this solution to the addition funnel.

-

Add the mesitylsulfonyl chloride solution dropwise to the stirred piperazine solution over 30 minutes, maintaining the internal temperature at 0 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for an additional hour. The formation of triethylamine hydrochloride salt may be observed as a white precipitate.

-

-

Step II: Acylation:

-

While the first step proceeds, dissolve 3-bromobenzoyl chloride (2.41 g, 11 mmol, 1.1 eq.) in anhydrous DCM (20 mL).

-

Transfer this solution to the addition funnel (after rinsing it or using a second one).

-

Add the 3-bromobenzoyl chloride solution dropwise to the reaction mixture over 30 minutes, still maintaining the temperature at 0 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature.

-

Stir for an additional 3-5 hours.

-

-

Reaction Monitoring:

-

Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a mobile phase of 50% ethyl acetate in hexanes. The starting monosulfonylated piperazine (visible after Step I) should be consumed, and a new, less polar spot corresponding to the product should appear.

-

-

Work-up:

-

Once the reaction is complete, cool the mixture back to 0 °C.

-

Slowly quench the reaction by adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.[8] Stir vigorously for 10 minutes.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer two more times with DCM (2x 30 mL).[8]

-

Combine all organic layers and wash with brine (1x 50 mL).

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel.

-

Use a gradient elution system, starting with 20% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate in hexanes.

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford 1-(3-Bromobenzoyl)-4-(mesitylsulfonyl)piperazine as a white to off-white solid.

-

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

Table 2: Expected Analytical Data

| Technique | Expected Results |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~7.7-7.2 (m, 4H, Ar-H of bromobenzoyl), 6.95 (s, 2H, Ar-H of mesityl), 3.8-3.0 (br m, 8H, piperazine-H), 2.65 (s, 6H, o-CH₃ of mesityl), 2.30 (s, 3H, p-CH₃ of mesityl). |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~169 (C=O), ~142-122 (Ar-C), ~50-40 (piperazine-C), 22.9 (o-CH₃), 21.0 (p-CH₃). |

| Mass Spec (ESI+) | Calculated for C₂₀H₂₃BrN₂O₃S [M+H]⁺: 467.06. Found: ~467.1. |

| Melting Point | To be determined experimentally. |

| Yield | Typically 70-85% after purification. |

Safety and Troubleshooting

Safety Precautions:

-

Acyl/Sulfonyl Chlorides: Both 3-bromobenzoyl chloride and mesitylsulfonyl chloride are corrosive and lachrymatory. They react with water to release HCl gas. Always handle them in a fume hood with appropriate PPE.

-

Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

-

Bases: Triethylamine is a corrosive and flammable liquid with a strong odor.

Troubleshooting:

| Issue | Possible Cause | Solution |

| Low Yield | Incomplete reaction. | Ensure all reagents are anhydrous. Check the quality of the acyl/sulfonyl chlorides. Extend reaction time at room temperature. |

| Hydrolysis of reagents. | Use anhydrous solvents and an inert atmosphere. | |

| Diacylated/Disulfonylated Byproduct | Incorrect stoichiometry or addition rate. | Ensure a sufficient excess of piperazine is used initially. Maintain slow, dropwise addition at 0 °C. |

| Difficult Purification | Co-elution of impurities. | Adjust the polarity of the chromatography eluent. A shallower gradient may be necessary. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can also be attempted. |

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 1-(3-Bromobenzoyl)-4-(mesitylsulfonyl)piperazine. By carefully controlling stoichiometry and reaction conditions, this versatile intermediate can be prepared in high yield and purity. The methodology is robust and scalable, making it suitable for both discovery and process chemistry applications in the pharmaceutical industry.

References

-

MDPI. (2024, April 23). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Available from: [Link]

-

Wiley Online Library. (2018, December 15). Thiazole-substituted benzoylpiperazine derivatives as acetylcholinesterase inhibitors. Available from: [Link]

-

MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]

-

Auburn University. (2021, August 7). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Available from: [Link]

-

PMC. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]

-

PMC. (n.d.). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. Available from: [Link]

-

Encyclopedia.pub. (2021, October 22). Synthesis of Piperazines by C-H Functionalization. Available from: [Link]

-

ScienceDirect. (n.d.). DABCO bond cleavage for the synthesis of piperazine derivatives. Available from: [Link]

-

PMC. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Available from: [Link]

-

PMC. (n.d.). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Available from: [Link]

-

Semantic Scholar. (n.d.). Synthesis of novel benzenesulfamide derivatives with inhibitory activity against human cytosolic carbonic anhydrase I and II and. Available from: [Link]

-

Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available from: [Link]

Sources

- 1. Thiazole-substituted benzoylpiperazine derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]

- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. benchchem.com [benchchem.com]

Application Note: Solvent Selection and Solubility Optimization for 1-(3-Bromobenzoyl)-4-(mesitylsulfonyl)piperazine

Executive Summary

This guide provides a technical framework for the solubilization of 1-(3-Bromobenzoyl)-4-(mesitylsulfonyl)piperazine , a lipophilic piperazine derivative often utilized as a scaffold in medicinal chemistry. Due to the presence of the sterically hindered mesityl (2,4,6-trimethylphenyl) group and the hydrophobic bromobenzoyl moiety, this compound exhibits significant aqueous insolubility.

This protocol details the selection of primary stock solvents (DMSO, DMF), secondary working solvents for biological assays, and volatile solvents for analytical chemistry (LC-MS, NMR). It includes a self-validating solubility screening workflow to ensure experimental reproducibility.

Compound Analysis & Solubility Prediction

To select the correct solvent, we must first analyze the physicochemical properties dictated by the molecule's functional groups.

Structural Decomposition

-

Core: Piperazine ring (Semi-rigid scaffold).

-

Moiety A (Hydrophobic): Mesitylsulfonyl group . The three methyl groups on the phenyl ring increase lipophilicity (LogP contribution) and introduce steric hindrance, potentially reducing packing efficiency in the solid state but severely limiting water interaction.

-

Moiety B (Lipophilic/Halogen): 3-Bromobenzoyl group . The bromine atom enhances lipophilicity and allows for potential halogen bonding, while the amide linkage provides a dipole but lacks a hydrogen bond donor (as it is a tertiary amide).

Predicted Solubility Profile

Based on Structure-Property Relationships (SPR), the compound is classified as Class II (Low Solubility, High Permeability) in the Biopharmaceutics Classification System (BCS) context.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mM) | Strong dipole interactions with the sulfonamide/amide backbone disrupt crystal lattice. |

| Chlorinated | DCM, Chloroform | High (>20 mM) | Excellent solvation of the lipophilic aromatic rings (mesityl/bromophenyl). |

| Polar Protic | Methanol, Ethanol | Moderate (1–10 mM) | Solvation is possible but limited by the hydrophobic bulk of the mesityl group. |

| Aqueous | Water, PBS, Saline | Negligible (<10 µM) | Lack of ionizable groups (neutral pH) and high lipophilicity prevent hydration. |

| Non-Polar | Hexane, Heptane | Low (<1 mM) | The polar amide/sulfonamide linkers resist dissolution in purely aliphatic hydrocarbons. |

Solvent Selection Strategy

Primary Stock Solvent: Dimethyl Sulfoxide (DMSO)

Recommendation: Anhydrous DMSO (≥99.9%) is the gold standard for biological stock solutions.

-

Target Concentration: 10 mM to 50 mM.

-

Critical Note: The mesityl group renders this compound prone to precipitation upon water uptake. DMSO is hygroscopic; absorption of atmospheric water can cause the compound to "crash out" of the stock solution over time.

-

Storage: Store aliquots at -20°C in tightly sealed, amber glass vials or polypropylene tubes to minimize light degradation of the bromo-moiety and water absorption.

Alternative Solvent: N,N-Dimethylformamide (DMF)

Use DMF if the compound exhibits stability issues in DMSO or for specific chemical synthesis applications.

-

Caution: DMF is toxic to many cell lines at lower concentrations than DMSO. Ensure the final assay concentration is <0.1% v/v.

Analytical Solvents (LC-MS / NMR)

-

NMR: DMSO-d6 or CDCl₃ (Chloroform-d). CDCl₃ is excellent for resolving the aromatic region signals of the mesityl and bromobenzoyl groups.

-

LC-MS: Acetonitrile (ACN) or Methanol (MeOH). The compound is expected to elute late on C18 columns due to high lipophilicity.

Experimental Protocol: Solubility Determination

Do not rely on visual estimation alone. Use this tiered protocol to validate solubility.

Tier 1: Visual Solubility Assessment (VSA)

Objective: Rapidly determine the approximate solubility range.

-

Weigh 1 mg of compound into a clear 1.5 mL microcentrifuge tube.

-

Add 10 µL of solvent (e.g., DMSO). Vortex for 30 seconds.

-

Observation:

-

Clear solution: Solubility > 100 mg/mL.

-

Particles visible: Proceed to step 4.

-

-

Add solvent in increments (10 µL, then 80 µL, then 900 µL) vortexing between additions.

-

Calculate approximate solubility based on the volume required to reach clarity.

Tier 2: Kinetic Solubility Assay (for Bioassays)

Objective: Determine the "working solubility" when diluting a DMSO stock into an aqueous buffer (e.g., for an IC50 assay).

Protocol:

-

Prepare a 10 mM stock in anhydrous DMSO.

-

Prepare a 96-well plate with 190 µL of Assay Buffer (e.g., PBS pH 7.4) per well.

-

Spike 10 µL of the DMSO stock into the buffer (Final: 500 µM, 5% DMSO). Note: This is a stress test; typical assays use <1% DMSO.

-

Incubate at Room Temperature (RT) for 2 hours with gentle shaking.

-

Measure absorbance at 620 nm (turbidity) using a plate reader.

-

High OD (>0.05): Precipitation occurred.[1]

-

Low OD (<0.01): Compound remains stable in solution.

-

-

Validation: Centrifuge the plate (2000 x g, 10 min) and analyze the supernatant via HPLC-UV to quantify the actual concentration remaining in solution.

Visualizations & Workflows

Solvent Selection Decision Tree

This diagram guides the researcher to the correct solvent based on the intended application.

Caption: Decision tree for selecting the optimal solvent system based on experimental requirements.

Solubility Screening Workflow

This diagram outlines the step-by-step process for validating the stock solution.

Caption: Workflow for the preparation and validation of a stable stock solution.

Troubleshooting & FAQs

Q1: My compound precipitated when I added the DMSO stock to my cell culture media.

-

Cause: The "Kinetic Solubility" limit was exceeded. The hydrophobic mesityl/bromo groups drive aggregation in water.

-

Solution:

-

Lower the final concentration (e.g., from 10 µM to 1 µM).

-

Increase the mixing speed during addition (rapid dispersion prevents local high concentrations).

-

Pre-dilute the DMSO stock into an intermediate solvent (like 1:1 DMSO:Water) if stability allows, though this is risky for this specific compound.

-

Q2: Can I use Ethanol as a stock solvent?

-

Analysis: Ethanol is a polar protic solvent. While it may dissolve the compound at low concentrations, it is generally poorer than DMSO for this specific structure due to the lack of strong dipole interactions to overcome the mesityl steric hindrance.

-

Recommendation: Avoid Ethanol for high-concentration stocks (>10 mM). It is acceptable for lower concentration working solutions if validated.

Q3: How do I remove the solvent after synthesis?

-

Protocol: If dissolved in DCM or Ethyl Acetate, use a rotary evaporator (Rotavap) at 40°C. If dissolved in DMSO/DMF, these high-boiling solvents require lyophilization (freeze-drying) or extensive aqueous workup (extraction into organic phase, wash with water) to remove.

References

-

Lipophilicity in Drug Discovery. Expert Opinion on Drug Discovery. Waring, M. J. (2010). Overview of lipophilicity impact on solubility. Link

-

Solubility of Piperazine Derivatives. BenchChem Technical Support. General solubility guidelines for piperazine scaffolds. Link

-

Assessing Solubility for Biological Assays. MilliporeSigma Protocol. MultiScreen Solubility Filter Plate methodology. Link

-

DMSO vs. Ethanol in Bioassays. NIH/PubMed Central. Differential Effects of Solvents on Cell Growth. Link

-

General Solubility Screening Protocol. Springer Protocols. Small Molecule Formulation Screening Strategies. Link

Sources

Crystallization methods for mesitylsulfonyl piperazine compounds

Abstract

The crystallization of mesitylsulfonyl piperazine derivatives presents a unique chemical engineering challenge due to the conflicting physicochemical properties of the molecule: the sterically hindered, lipophilic 2,4,6-trimethylbenzenesulfonyl (mesityl) group and the polar, conformationally flexible piperazine ring. This Application Note provides three field-validated protocols for the purification and polymorphic control of these compounds. We move beyond standard "dissolve and cool" methods to address common failure modes such as "oiling out" and solvate formation.

Molecular Analysis & Solubility Profiling

Before attempting crystallization, one must understand the "Push-Pull" nature of the molecule.

-

The "Push" (Lipophilic/Steric): The mesityl group contains three methyl groups at the 2, 4, and 6 positions. This creates significant steric bulk, preventing tight crystal packing and often lowering the melting point compared to un-methylated benzenesulfonamides. It drives solubility in non-polar solvents (DCM, Toluene).

-

The "Pull" (Polar/Basic): The sulfonamide bond (

) is polar, and the secondary amine of the piperazine (if mono-substituted) is basic (

Table 1: Solubility Matrix for Mesitylsulfonyl Piperazines

Data based on extended Hildebrand solubility parameters for sulfonamides.

| Solvent Class | Examples | Solubility Status | Role in Crystallization |

| Chlorinated | DCM, Chloroform | Very High | Dissolution solvent (Avoid for final crystallization due to solvate risks). |

| Esters | Ethyl Acetate (EtOAc), IPM | High | Primary Solvent. Ideal for cooling crystallization. |

| Alcohols | Methanol, Ethanol, IPA | Moderate | Good for high-polarity derivatives; often requires water as anti-solvent. |

| Alkanes | Heptane, Hexane, Cyclohexane | Very Low | Anti-Solvent. Essential for forcing precipitation. |

| Water | Water | Insoluble (Neutral pH) | Anti-solvent (for alcohols) or wash solvent. |

Decision Matrix: Selecting the Method

The following logic flow dictates the optimal crystallization strategy based on the purity and physical state of your crude material.

Figure 1: Strategic decision tree for selecting the crystallization method. Note that salt formation is the preferred route for oiling-out samples with a free amine.

Detailed Protocols

Protocol A: The "Standard" Cooling Crystallization

Best for: High-purity solids (>90%) that need polymorph control.

Theory: The mesityl group's steric hindrance often leads to metastable zones that are narrow. We use Ethyl Acetate (EtOAc) as the solvent because its boiling point (

Steps:

-

Dissolution: Place 10 g of crude solid in a round-bottom flask. Add EtOAc (approx. 3-5 mL per gram) and heat to reflux (

).-

Critical: If the solution is colored, add activated charcoal (5% w/w), reflux for 10 mins, and hot-filter through Celite.

-

-

Saturation Point: Concentrate the filtrate by rotary evaporation until the solution becomes slightly turbid, then add just enough hot EtOAc to clarify it.

-

Anti-Solvent Addition: While maintaining a gentle reflux, add Heptane dropwise until a persistent haze forms.

-

Re-clarification: Add a minimal amount of EtOAc to clear the haze.

-

Controlled Cooling: Turn off the heat. Allow the flask to cool to room temperature slowly (approx.

/hour) in an oil bath (do not remove the flask from the bath; let the bath cool with it).-

Why? Rapid cooling locks in the "oiled out" amorphous state common with mesityl derivatives.

-

-

Harvest: Cool to

for 2 hours. Filter and wash with cold 1:3 EtOAc:Heptane.

Protocol B: Reactive Crystallization (Salt Formation)

Best for: Oily crudes or purifying mono-substituted piperazines.

Theory: If the piperazine ring has a free secondary amine, the mesityl group's lipophilicity can be overridden by forming a salt. The Hydrochloride (HCl) or p-Toluenesulfonate (Tosylate) salts are often highly crystalline and have significantly higher melting points than the free base.

Steps:

-

Dissolution: Dissolve 10 g of the oily crude in 50 mL of Acetone or Ethanol (anhydrous).

-

Acid Addition:

-

For HCl Salt: Bubble dry HCl gas or add 1.1 equivalents of HCl in Dioxane (4M solution) dropwise at room temperature.

-

For Tosylate Salt: Add 1.05 equivalents of p-Toluenesulfonic acid monohydrate dissolved in minimal warm ethanol.

-

-

Nucleation: The salt should precipitate almost immediately. If an oil forms, heat the mixture to reflux to redissolve the oil, then cool slowly with vigorous stirring.

-

Ripening: Stir the slurry for 2-4 hours at room temperature. This "Ostwald ripening" converts small, amorphous particles into filterable crystals.

-

Isolation: Filter and wash with cold Acetone (for HCl salts) or Ether (for Tosylate salts).

Protocol C: "Oiling Out" Rescue (Seeding Strategy)

Best for: Stubborn oils that refuse to crystallize.

Theory: Mesitylsulfonyl compounds often form "supersaturated oils" (Liquid-Liquid Phase Separation, LLPS) before they crystallize. To bypass this, we must crystallize from the oil phase or prevent the oil phase entirely using temperature cycling.

Steps:

-

Solvent Swap: If the compound is an oil, dissolve it in Diisopropyl Ether (IPE) or MTBE at reflux. These ethers have poor solubility for sulfonamides at low temps.

-

Two-Phase System: If an oil separates at the bottom upon cooling, do not stop .

-

Seeding: Add seed crystals (obtained from a small-scale scratch test on a watch glass) to the mixture at the temperature where the oil just begins to appear.

-

Temperature Cycling:

-

Heat to

(dissolve oil). -

Cool to

(oil/haze forms). -

Heat to

(dissolve fines, keep seeds). -

Cool to

slowly.

-

-

Sonication: If available, apply ultrasound pulses (20kHz) during the cooling phase to break up oil droplets and induce nucleation.

Experimental Workflow: Synthesis to Crystal

The following diagram illustrates the integration of these protocols into a standard synthetic workflow for Mts-protection.

Figure 2: End-to-end workflow from synthesis to solid-state validation.

Troubleshooting & Scientific Validation

Common Failure Modes

-

Solvate Formation: Sulfonamides are prone to trapping solvent molecules in the lattice. Always dry the final product under vacuum at

for 24 hours. Verify desolvation using TGA (Thermogravimetric Analysis). -

Polymorphism: The flexible piperazine ring allows for multiple conformers (chair/boat). If the melting point varies between batches (e.g.,

vs

Validation Metrics

To ensure the protocol is "self-validating," every batch must pass these checks:

-

Visual: Crystals must be birefringent (glowing) under a polarized light microscope. Non-birefringent spheres indicate amorphous material.

-

Chemical: HPLC purity >98.5%.

-

Thermal: DSC (Differential Scanning Calorimetry) should show a sharp endotherm. A broad peak indicates low purity or amorphous content.

References

-

Mullins, S. T. (2012). Crystallization and Polymorphism of Sulfonamides. In Polymorphism in the Pharmaceutical Industry. Wiley-VCH.

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for recrystallization techniques).

-

Perlovich, G. L., et al. (2014). "Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents." Journal of Chemical & Engineering Data, 59(12), 4093–4101.

-

BenchChem Technical Support. (2025). "Purification of Piperazine-Containing Compounds: Technical Guide."

-

Mahesha, et al. (2022).[1][2] "Crystal structures of six 4-(4-nitrophenyl)piperazin-1-ium salts." Acta Crystallographica Section E, 78(8). (Demonstrates salt formation strategies for piperazines).

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of Benzoyl Piperazine Sulfonamides

Introduction: Accelerating Medicinal Chemistry with Microwave Synthesis

The piperazine sulfonamide scaffold is a cornerstone in modern drug discovery, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anticancer, and HIV protease inhibitory effects.[1][2] Specifically, the incorporation of a benzoyl moiety can further modulate the pharmacological profile of these compounds. The conventional synthesis of these molecules often involves multi-step procedures requiring long reaction times, high temperatures, and significant solvent usage, which can be bottlenecks in the rapid screening and development of new chemical entities.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology that aligns with the principles of green chemistry, offering a powerful alternative to traditional heating methods.[3][4] By utilizing microwave irradiation, energy is directly and efficiently coupled with polar molecules in the reaction mixture, leading to rapid, uniform heating.[4][5][6] This guide provides a detailed protocol and expert insights into the microwave-assisted synthesis of benzoyl piperazine sulfonamides, demonstrating significant reductions in reaction time, increased yields, and enhanced product purity.[7]

The Rationale: Understanding Microwave-Enhanced Chemical Reactivity

The remarkable rate enhancements observed in microwave-assisted synthesis stem from its unique heating mechanism, which is fundamentally different from conventional conductive heating. The process is governed by two primary principles:

-

Dipolar Polarization: Polar molecules, such as the reactants and solvents in this synthesis, possess permanent dipole moments. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation creates intense molecular friction, which translates into thermal energy.[5][6][8] This "in-core" heating is instantaneous and volumetric, eliminating the thermal gradients associated with conventional heating of a reaction vessel's surface.[4][6]

-

Ionic Conduction: If charged particles (ions) are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. Collisions resulting from this ionic movement generate heat throughout the sample.[3][5]

This direct energy transfer allows the reaction mixture to reach the target temperature in seconds or minutes, a process that could take hours with an oil bath.[6][8] This rapid heating not only accelerates the reaction kinetics but can also minimize the formation of undesirable byproducts that often occur during prolonged exposure to high temperatures.[4][6]

General Synthetic Strategy

The synthesis of benzoyl piperazine sulfonamides is typically achieved in a two-step sequence. First, piperazine is selectively mono-sulfonylated. The resulting piperazine sulfonamide intermediate is then acylated with benzoyl chloride. Microwave irradiation can be effectively applied to both steps to dramatically reduce reaction times.

Workflow Overview

Sources

- 1. Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. ijrpas.com [ijrpas.com]

- 4. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]

- 7. mdpi.com [mdpi.com]

- 8. Theory of Microwave Heating for Organic Synthesis [cem.com]

Handling and storage stability of bromobenzoyl piperazine derivatives

Application Notes and Protocols

Topic: Comprehensive Guide to the Handling, Storage, and Stability Assessment of Bromobenzoyl Piperazine Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Stability in Drug Development